2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide
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Description
2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H29FN4O2S and its molecular weight is 432.56. The purity is usually 95%.
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Biological Activity
The compound 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis pathways, and relevant research findings.
Structural Features
This compound features a quinazoline core with a thioether linkage and a dimethylamino functional group. These structural elements may enhance its solubility and interaction with biological targets. The molecular formula is C25H30N4O2S, with a molecular weight of approximately 450.6 g/mol .
Biological Activities
Research indicates that compounds similar to this one exhibit significant biological activities. Notable activities include:
- Inhibition of Matrix Metalloproteinases (MMPs) : Compounds with quinazoline structures have been shown to inhibit MMPs, which are implicated in cancer progression and tissue remodeling .
- Antimicrobial Properties : Some derivatives demonstrate antibacterial effects, making them potential candidates for treating infections .
- Cell Migration Inhibition : Studies have shown that related compounds can disrupt cell migration pathways critical in cancer metastasis by inhibiting interactions between cell surface proteins .
Case Studies and Research Findings
-
Inhibition of MMP Activity :
- A study focusing on quinazoline derivatives identified specific compounds that inhibit MMP-9 activity. For example, compound 3c was noted for its ability to block cancer cell invasion and reduce angiogenesis in vivo assays .
- The mechanism involved disruption of MMP-9 homodimerization and decreased phosphorylation of downstream signaling proteins like Src and FAK.
- Cytotoxicity Assessment :
-
Binding Affinity Studies :
- Molecular docking studies suggest that the compound may interact favorably with specific targets involved in cancer signaling pathways. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are recommended for assessing binding affinities .
Synthesis Overview
The synthesis of This compound typically involves multi-step synthetic routes:
- Formation of the Quinazoline Core : Starting from appropriate precursors to create the hexahydroquinazoline structure.
- Thioether Linkage Creation : Utilizing thiol chemistry to introduce the thioether functionality.
- Acetamide Functionalization : The introduction of the acetamide moiety is achieved through acylation reactions.
Properties
IUPAC Name |
2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN4O2S/c1-15-9-10-16(13-18(15)23)24-20(28)14-30-21-17-7-4-5-8-19(17)27(22(29)25-21)12-6-11-26(2)3/h9-10,13H,4-8,11-12,14H2,1-3H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIASWPAUWDBPRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN(C)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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